Methyl 1-benzylaziridine-2-carboxylate

説明

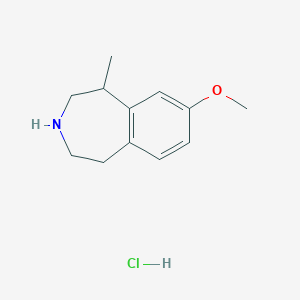

Methyl 1-benzylaziridine-2-carboxylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C .

Molecular Structure Analysis

The molecular structure of Methyl 1-benzylaziridine-2-carboxylate is represented by the formula C11H13NO2 . The InChI key for this compound is QBIVBBBSVOOSSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 1-benzylaziridine-2-carboxylate has a molecular weight of 191.23 . It is recommended to be stored in a sealed, dry environment, preferably in a freezer under -20°C .科学的研究の応用

Synthesis of Enantiopure Products

Methyl 1-benzylaziridine-2-carboxylate has been utilized in the synthesis of enantiopure (1R,2S)-1-benzyl- and 1-arylaziridine-2-carboxamides. This process involves kinetic resolution by Rhodococcus rhodochrous catalyzed hydrolysis, leading to products such as O-methyl-L-serine and some vicinal diamines (Morán-Ramallal, Liz, & Gotor, 2007).

Development of 1,4-Benzodiazepine Derivatives

A method for synthesizing novel 1,4-benzodiazepine derivatives was established using a one-pot reaction of methyl 1-arylaziridine-2-carboxylates. This procedure is significant in synthetic and medicinal chemistry due to the functionalized 1,4-benzodiazepine scaffold it produces, which is ready for further chemical manipulations (Wang, Guo, Wang, Huang, & Wang, 2008).

Creation of Polysubstituted Amino Acids

Another application involves the preparation of 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates. These compounds are obtained from α-alkyl β-amino acids and can undergo ring expansion or opening, leading to the synthesis of α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).

Conversion to Amino Acid Derivatives

Methyl 1-benzylaziridine-2-carboxylate has also been used for the synthesis of N-substituted aziridine-2-carboxylates, which are then converted into derivatives of O-methylserine and S-methylcysteine (Bernstein & Ben-Ishai, 1977).

将来の方向性

While specific future directions for Methyl 1-benzylaziridine-2-carboxylate are not mentioned in the search results, the compound holds immense potential in scientific research, with diverse applications ranging from drug synthesis to catalysis. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

特性

IUPAC Name |

methyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-8-12(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIVBBBSVOOSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzylaziridine-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2609763.png)

![1-(4-Chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2609764.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2609765.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B2609770.png)

![7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609771.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2609773.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)